(4-Cyclohexylcarbonylphenyl) acetic acid
Description
(4-Cyclohexylcarbonylphenyl) acetic acid is an arylacetic acid derivative characterized by a cyclohexylcarbonyl group attached to the para position of a phenyl ring, which is further linked to an acetic acid moiety. This structure places it within the broader class of non-steroidal anti-inflammatory drugs (NSAIDs), where arylacetic acids are known for their cyclooxygenase (COX) inhibitory activity.
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-[4-(cyclohexanecarbonyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H18O3/c16-14(17)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17) |
InChI Key |
NXHCKOCRDPLQSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features and Modifications
The pharmacological and physicochemical properties of arylacetic acids are highly dependent on substituents on the phenyl ring and modifications to the carboxylic acid group. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Impact of Substituents on Activity
- Electron-Withdrawing Groups (e.g., Cyclohexylcarbonyl) : Enhance acidity of the carboxylic acid, improving COX enzyme interaction. This is critical for anti-inflammatory activity .
- Halogenation (e.g., Chlorophenoxy): May improve metabolic stability and target specificity, as seen in other halogenated NSAIDs .
Pharmacological Potential
- Anti-Inflammatory Activity : Arylacetic acids with bulky substituents (e.g., cyclohexylcarbonyl) are hypothesized to inhibit COX-2 selectively, similar to celecoxib .
- Synthetic Intermediates: Cyclohexenone derivatives (e.g., compound 7 in ) serve as precursors for heterocyclic compounds, suggesting (4-Cyclohexylcarbonylphenyl) acetic acid could be a key intermediate in drug synthesis .
- Clinical-Stage Analogs: Compounds like 2-{[4-(4-chlorophenoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid highlight the therapeutic relevance of cyclohexane-carboxylic acid hybrids .
Physicochemical Properties
- Solubility and Bioavailability : The cyclohexylcarbonyl group may reduce water solubility compared to hydroxylated analogs (e.g., 4-hydroxyphenylacetic acid), necessitating formulation adjustments .
- Acidity Comparison : Trifluoroacetic acid () demonstrates stronger acidity than acetic acid, implying that fluorinated analogs of the target compound could enhance reactivity or binding .
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